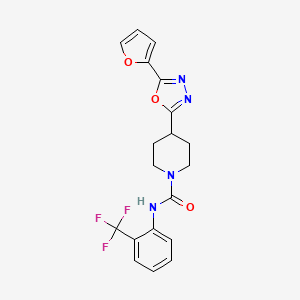

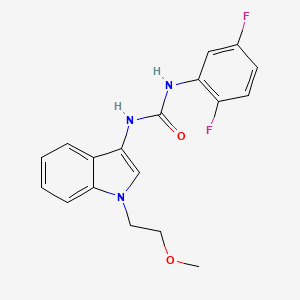

![molecular formula C15H11N3 B2897282 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 672951-60-9](/img/structure/B2897282.png)

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound . It belongs to an important class of heterocyclic compounds present in various biologically active agents . Some substituted pyrrolo[1,2-a]quinoxaline derivatives are utilized for novel and highly potent 5-HT3 receptor agonists . Furthermore, many pyrrolo[1,2-a]quinoxaline derivatives have been proven to possess other biological activities, including antimalarial activity, antitumor activity, HIV-1 reverse transcriptase inhibitors, human protein kinase CK2 inhibitors, PARP-1 inhibitors, non-peptide glucagon receptor antagonists, and so on .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines has been accomplished by using various approaches. One of these approaches involves intramolecular cyclization of functionalized N-phenylpyrroles, leading to the closure of the pyrazine ring . An efficient method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu (ii)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .Molecular Structure Analysis

The molecular formula of this compound is C11H9NO . The average mass is 171.195 Da and the monoisotopic mass is 171.068420 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include C–C bond cleavage and new C–C and C–N bond formation . The reaction proceeds according to a radical mechanism in the presence of an iridium catalyst and PhI (OAc) 2 .Wissenschaftliche Forschungsanwendungen

Neutral Anion Receptors

The compound has been used in the development of neutral anion receptors, particularly in the synthesis of fluorinated derivatives that exhibit enhanced affinity and selectivity for anions like fluoride, chloride, or dihydrogen phosphate. This improvement is attributed to the fluorination of the pyrrole units, which significantly increases the binding affinity towards specific anions. These receptors have applications in sensing technologies, especially for anions of environmental and biological relevance (Anzenbacher et al., 2000).

Organic Synthesis and Diversification

Pyrrolo[1,2-a]quinoxalines, including derivatives like 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline, play a crucial role in pharmaceutical research and organic synthesis. Methods have been developed for the selective chlorination and bromination of these compounds, expanding their utility in creating diverse molecular architectures. Such chemical transformations are vital for the synthesis of pharmaceuticals and materials with specific functional properties (Le et al., 2021).

Anticancer Applications

Derivatives of pyrrolo[1,2-a]quinoxaline have been synthesized with anticancer properties, targeting specific receptors in breast cancer cells. The green synthesis approach of these compounds not only highlights their biological relevance but also emphasizes the importance of eco-friendly methods in drug discovery and development (Carullo et al., 2021).

Antileishmanial Agents

Research has also explored the antiparasitic potential of 4-substituted pyrrolo[1,2-a]quinoxaline derivatives against Leishmania species. These studies provide insights into the structure-activity relationships necessary for designing effective antileishmanial agents, potentially leading to new treatments for leishmaniasis (Guillon et al., 2007).

Synthesis Techniques

Innovative synthesis methods for pyrrolo[1,2-a]quinoxaline derivatives emphasize the importance of efficient, eco-friendly, and versatile chemical processes. These methods facilitate the production of compounds with varied biological and chemical properties, underlining the compound's role as a valuable building block in organic chemistry (Keivanloo et al., 2016).

Wirkmechanismus

Target of Action

It is known that similar pyrrolo[1,2-a]quinoxaline derivatives have been studied as ligands of5-HT3 receptors , inhibitors of human protein kinase CK2, AKT kinase , enzymes RAD51, FAAH, and MAGL , as well as the protein tyrosine phosphatase 1B .

Mode of Action

It is known that similar compounds have been applied as ligands of 5-ht3 receptors, inhibitors of human protein kinase ck2, akt kinase, enzymes rad51, faah, and magl, as well as the protein tyrosine phosphatase 1b . This suggests that the compound may interact with these targets, leading to changes in their activity.

Biochemical Pathways

Given the targets mentioned above, it can be inferred that the compound may affect pathways related toserotonin signaling (5-HT3 receptors) , cellular growth and proliferation (protein kinases CK2 and AKT) , DNA repair (RAD51) , and lipid signaling (FAAH and MAGL) .

Result of Action

Similar compounds have shown to possessanalgesic , antileukemic , and tuberculostatic activity . This suggests that the compound may have similar effects.

Eigenschaften

IUPAC Name |

4-pyrrol-1-ylpyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-2-7-13-12(6-1)16-15(17-9-3-4-10-17)14-8-5-11-18(13)14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUIBFNRFWIPNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)

![5-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2897201.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)

![benzo[d][1,3]dioxol-5-yl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2897206.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2897208.png)

![Ethyl 5-(furan-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2897211.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide](/img/structure/B2897220.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)